![molecular formula C17H13FN2O2 B14784525 3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14784525.png)
3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Formula: C₁₇H₁₃FN₂O₂ Molecular Weight: 296.29 g/mol IUPAC Name: (E)-3-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid
This compound features a trifunctional structure:
- 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability via fluorine’s electron-withdrawing effects .
- Imidazo[1,2-a]pyridine core: A nitrogen-rich heterocycle known for diverse biological activities, including kinase inhibition and antimicrobial effects .
- Acrylic acid moiety: Provides a carboxylic acid group for hydrogen bonding and ionic interactions, critical for target binding .
Synthesized via Suzuki–Miyaura coupling, it serves as a scaffold in medicinal chemistry for anticancer, antimicrobial, and anti-inflammatory applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
The compound’s uniqueness lies in its structural triad. Below is a comparative analysis with analogs, emphasizing substituent effects and biological implications.
Table 1: Structural and Functional Comparison
Key Findings
Fluorophenyl vs. Phenyl/Methoxyphenyl: The 4-fluorophenyl group optimizes lipophilicity and binding via fluorine’s electronegativity, unlike non-halogenated (phenyl) or electron-donating (methoxy) analogs . Methoxy derivatives (e.g., 3-methoxyphenyl) exhibit reduced target engagement in enzyme assays .
Acrylic Acid vs. Amine/Ester Derivatives :
- The carboxylic acid group enables pH-dependent solubility and hydrogen bonding, critical for protein interactions. Amine or ester analogs lack this functionality, leading to poorer pharmacokinetics .
Chlorine’s larger atomic radius compared to fluorine may sterically hinder target binding in some cases .
Positional Isomerism :
- Compounds with acetic acid at imidazo[1,2-a]pyridine position 2 (e.g., 2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetic acid) show distinct target profiles, underscoring the importance of the acrylic acid’s position .
Research Implications
The structural triad of 3-(2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid offers a balance of electronic, steric, and solubility properties unmatched by analogs. Future research should explore:
- Derivatization : Introducing bioisosteres (e.g., trifluoromethyl) to enhance bioavailability .
- Mechanistic Studies : Elucidating its kinase inhibition pathway compared to brominated or chlorinated variants .
- In Vivo Efficacy : Comparative pharmacokinetic studies against methoxy or amine-containing analogs .
This compound exemplifies how subtle structural modifications can drastically alter pharmacological profiles, guiding rational drug design in imidazo[1,2-a]pyridine chemistry.
Properties
Molecular Formula |
C17H13FN2O2 |
---|---|
Molecular Weight |
296.29 g/mol |
IUPAC Name |
3-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H13FN2O2/c1-11-3-2-10-20-14(8-9-15(21)22)16(19-17(11)20)12-4-6-13(18)7-5-12/h2-10H,1H3,(H,21,22) |
InChI Key |
DVLPYAKMYWRVLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=CC(=O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.